Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid
Description
Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid is a guanidine derivative featuring two trifluoroethyl groups attached to the guanidine core, combined with sulfuric acid in a salt form. Guanidine derivatives are known for their strong basicity and applications in pharmaceuticals, agrochemicals, and catalysis. The trifluoroethyl substituents introduce fluorine atoms, which significantly alter the compound’s electronic properties, solubility, and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
sulfuric acid;2-(2,2,2-trifluoroethyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6F3N3.H2O4S/c2*4-3(5,6)1-9-2(7)8;1-5(2,3)4/h2*1H2,(H4,7,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWKOMRXVDEEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N=C(N)N.C(C(F)(F)F)N=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F6N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551919-60-9 | |
| Record name | bis(1-(2,2,2-trifluoroethyl)guanidine); sulfuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid typically involves the reaction of 1-(2,2,2-trifluoroethyl)guanidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The reaction conditions often include maintaining a specific temperature and pH level to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the careful addition of reactants and continuous monitoring of reaction parameters to ensure consistent quality and high yield. The final product is then purified and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
N-Ethylguanidinium Sulfate (CAS 3482-86-8)
- Structure : Ethyl group substituent on guanidine, paired with sulfuric acid.
- Molecular Formula : C₆H₂₀N₆O₄S.
- Properties : Lacks fluorine, resulting in higher basicity compared to trifluoroethyl analogs. Used as an intermediate in pharmaceuticals and agrochemicals .
1-(2-Phenylethyl)guanidine; Sulfuric Acid
- Structure : Phenethyl group attached to guanidine.
- Properties: The aromatic phenyl group enhances π-π stacking interactions but reduces solubility in polar solvents. Calculated H-bond donors/acceptors: 3 each, similar to the trifluoroethyl derivative .
- Key Difference : The bulky phenyl group may hinder steric access in enzyme-binding sites compared to the compact trifluoroethyl substituent .
Sulfonamide-Triazine Hybrids (e.g., Compound 13 in )
- Structure : Combines sulfonyl, trifluoromethylbenzylthio, and guanidine moieties.
- Properties : Melting point 154–155°C (similar to other guanidine salts). IR and NMR data confirm sulfonyl (1330 cm⁻¹) and NH/amine groups (3437 cm⁻¹) .
- Key Difference : The sulfonyl group introduces additional hydrogen-bonding sites, enhancing protein interaction capabilities compared to simpler guanidine sulfates .
Physicochemical Properties
Biological Activity
Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its guanidine structure, which is modified with trifluoroethyl groups. This modification enhances its lipophilicity and potentially alters its interaction with biological targets. The presence of sulfuric acid can also influence its solubility and reactivity.
Antimicrobial Properties
Research indicates that guanidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to bis(1-(2,2,2-trifluoroethyl)guanidine) demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Guanidine compounds have been investigated for their anticancer properties. In vitro studies have demonstrated that bis(1-(2,2,2-trifluoroethyl)guanidine) can inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast) | 5.84 | Moderate inhibition |
| SK-Hep-1 (liver) | 5.66 | Moderate inhibition |
| NUGC-3 (gastric) | 5.44 | Moderate inhibition |
These findings suggest a promising avenue for further exploration in cancer therapeutics.
The biological activity of bis(1-(2,2,2-trifluoroethyl)guanidine) may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been noted to affect the Raf-1 signaling pathway, which is crucial in cancer cell survival and growth.
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of any new compound. Preliminary studies indicate that bis(1-(2,2,2-trifluoroethyl)guanidine) exhibits low acute toxicity levels in animal models, suggesting a favorable safety margin for further development.
Study 1: Antimicrobial Efficacy
In a study published in 2024, bis(1-(2,2,2-trifluoroethyl)guanidine) was tested against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations above 200 µg/mL compared to standard antibiotics like streptomycin.
Study 2: Anticancer Activity
Another research effort focused on the compound's effect on human cancer cell lines. The study revealed that treatment with bis(1-(2,2,2-trifluoroethyl)guanidine) led to increased apoptosis in MDA-MB-231 cells, as evidenced by elevated caspase-3 activity and morphological changes typical of programmed cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the guanidine base by reacting 2,2,2-trifluoroethylamine with cyanamide under acidic catalysis (e.g., HCl) at 60–80°C for 12–24 hours .
- Step 2 : Neutralize the reaction mixture with sulfuric acid (1:1 molar ratio) to precipitate the bis-sulfate salt.
- Purification : Recrystallize from a water-ethanol (3:1 v/v) mixture to remove unreacted amines and byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Characterization : Confirm structure using -NMR (DO, δ 3.4–3.8 ppm for trifluoroethyl protons) and FT-IR (N–H stretch at 3200–3400 cm, S=O stretch at 1050–1200 cm) .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology :
- pH Stability : Prepare buffered solutions (pH 2–12) using HCl/NaOH and incubate the compound at 25°C for 24 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) or LC-MS for hydrolysis products (e.g., free guanidine) .
- Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen (10°C/min ramp to 300°C) to identify decomposition temperatures. Differential scanning calorimetry (DSC) can detect phase transitions .
- Storage : Store in airtight, light-protected containers at –20°C to minimize hydrolysis and oxidative degradation .
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodology :
- X-ray Crystallography : Resolve crystal structure to confirm hydrogen bonding between guanidine and sulfate ions (e.g., O–H···N interactions) .
- Mass Spectrometry : Use ESI-MS in positive ion mode to observe the [M+H] peak (expected m/z ~350 for the bis-trifluoroethylguanidine cation) .
- Elemental Analysis : Verify C, H, N, and S content (±0.3% tolerance) to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times, controls). Use a factorial design to test variables like concentration (1–100 µM) and solvent (DMSO vs. saline) .
- Mechanistic Studies : Employ -NMR to track trifluoroethyl group interactions with biological targets (e.g., enzymes or membranes) .
- Data Validation : Cross-reference results with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) and apply statistical tools (ANOVA, p < 0.05) to identify outliers .
Q. What computational strategies are recommended for modeling the acid-base behavior of this compound?
- Methodology :
- Quantum Calculations : Use DFT (B3LYP/6-311+G(d,p)) to compute pKa values for guanidine (basic) and sulfate (acidic) moieties. Compare with experimental potentiometric titrations .
- Molecular Dynamics : Simulate solvation in water/DMSO mixtures (GROMACS) to study proton transfer dynamics and ion pairing .
- Docking Studies : Model interactions with biological receptors (e.g., ATP-binding proteins) using AutoDock Vina to rationalize activity discrepancies .
Q. How can researchers optimize experimental protocols for studying the compound’s reactivity in non-aqueous solvents?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) and ionic liquids (e.g., [BMIM][PF]) under inert atmospheres. Monitor reactions via in situ IR for intermediate formation .
- Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates (e.g., sulfonation of guanidine) at varying temperatures (Arrhenius analysis for E) .
- Safety Protocols : Pre-treat solvents with molecular sieves to exclude moisture, which may hydrolyze the sulfate group .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
